REACTION_CXSMILES
|
[OH-:1].[K+].[C:3]1(=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=O.Br[CH2:12][C:13](=O)[C:14]([O:16]CC)=[O:15].[OH-].[Na+].Cl>CO.O>[O:10]=[C:3]1[C:4]2[C:13]([C:14]([OH:16])=[O:15])=[CH:12][O:1][C:5]=2[CH2:6][CH2:7][CH2:8]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
345 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
714 g
|
Type
|
reactant
|
Smiles
|
C1(C(CCCC1)=O)=O
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1200 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
492 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
984 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirred an additional 14.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is prepared
|
Type
|
TEMPERATURE
|
Details
|
then cooled in an ice water bath
|
Type
|
ADDITION
|
Details
|
is added dropwise to the cold
|
Type
|
CUSTOM
|
Details
|
to reach ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
While cooling the reaction mixture via a water bath
|
Type
|
STIRRING
|
Details
|
After stirring at ambient temperature for 15.5 h
|
Duration
|
15.5 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled in an ice water bath
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated in vacuo, 1 L of ice
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered
|
Type
|
WASH
|
Details
|
washed with ice water (3×200 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 75° C.
|
Reaction Time |
14.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCCC2=C1C(=CO2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 560 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |